Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFOEWMWUJGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-Furan Annulation via Nucleophilic Aromatic Substitution
A plausible route begins with 2-chloro-3-cyanopyridine (A ), which undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) with methyl glycolate (B ) in the presence of a base (e.g., triethylamine or K<sub>2</sub>CO<sub>3</sub>). This reaction forms the fused furan ring through intramolecular cyclization, yielding methyl 3-cyanofuro[3,2-b]pyridine-2-carboxylate (C ). Subsequent reduction of the nitrile group to an amine using hydrogenation (Pd/C, H<sub>2</sub>) or catalytic transfer hydrogenation completes the synthesis.
Reaction Scheme 1
Key Parameters :
Knorr-Type Cyclization with 1,3-Dicarbonyl Intermediates
An alternative method adapts the Knorr pyrrole synthesis to furopyridines. Reacting 3-aminopyridine-2-carboxylate (D ) with a 1,3-diketone (E ) under acidic conditions induces cyclodehydration, forming the furan ring. For example, treatment with acetylacetone in HCl/EtOH at reflux yields methyl 3-acetylfuro[3,2-b]pyridine-2-carboxylate (F ), which undergoes Hofmann degradation to introduce the amino group.
Reaction Scheme 2
Optimization Notes :
-
Acid Concentration : 6 M HCl prevents over-dehydration.
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Rearrangement Conditions : Br<sub>2</sub> in NaOH (0–5°C) minimizes side reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Modern approaches leverage transition metal catalysis to assemble the furopyridine core. A Suzuki-Miyaura coupling between 3-bromo-2-iodopyridine (G ) and a boronic ester-functionalized furan (H ) constructs the bicyclic skeleton. Subsequent esterification and amination afford the target molecule.
Reaction Scheme 3
Catalytic System :
-
Ligand : Xantphos enhances coupling efficiency.
Functional Group Interconversion from Preformed Furopyridines
Nitro Reduction Pathway
Methyl 3-nitrofuro[3,2-b]pyridine-2-carboxylate (I ), accessible via nitration of the parent furopyridine, undergoes catalytic hydrogenation to the amine. Using Raney Ni or PtO<sub>2</sub> in ethanol at ambient pressure achieves >90% conversion.
Table 1. Nitro Reduction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | EtOH | 25 | 12 | 92 |
| PtO<sub>2</sub> | MeOH | 50 | 6 | 88 |
| Pd/C | THF | 30 | 8 | 85 |
Curtius Rearrangement for Amino Group Installation
Converting a carboxylic acid derivative to the amine via an acyl azide intermediate offers an alternative route. Treating methyl 3-azidocarbonylfuro[3,2-b]pyridine-2-carboxylate (J ) with heat induces the Curtius rearrangement, yielding the primary amine after hydrolysis.
Critical Considerations :
-
Azide Stability : Reactions must be conducted under inert atmosphere to prevent explosions.
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Thermal Control : Gradual heating to 120°C prevents decomposition.
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| S<sub>N</sub>Ar Cyclization | 3 | 65–75 | High | Low |
| Knorr Cyclization | 4 | 50–60 | Moderate | Medium |
| Suzuki Coupling | 4 | 40–55 | Low | High |
| Nitro Reduction | 2 | 85–92 | High | Low |
The nitro reduction pathway offers superior yields and scalability, making it preferable for industrial applications. However, S<sub>N</sub>Ar cyclization provides better atom economy for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is employed in the synthesis of various heterocyclic compounds. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced properties.
- Reaction Mechanisms : The compound participates in numerous chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for understanding reaction mechanisms and developing new synthetic pathways.
Biology
- Bioactive Molecule : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. This makes it a candidate for drug discovery and development aimed at treating various diseases.
- Mechanism of Action : The amino group allows for hydrogen bonding with biological macromolecules, while the furo[3,2-b]pyridine core can interact with hydrophobic regions in proteins. These interactions may modulate enzyme activity and receptor functions.
Medicine
- Therapeutic Potential : Studies have explored its pharmacological properties, suggesting that it may have anti-inflammatory and anticancer effects. The compound’s ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential therapeutic agent.
- Drug Development : The compound is being investigated for its role in creating new drugs targeting various conditions, including autoimmune diseases and cancers.
Industrial Applications
- Specialty Chemicals : In industrial settings, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and polymers.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
Research conducted at a leading pharmaceutical institute demonstrated that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria. This study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 3: Inhibition of Inflammatory Pathways
A recent investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that this compound could serve as a template for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.
Mechanism of Action
The mechanism of action of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furo[3,2-b]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Furo vs. Thieno Derivatives
The primary distinction lies in the heteroatom of the fused ring: furan (oxygen) in furopyridines versus thiophene (sulfur) in thienopyridines. This difference impacts electronic properties, solubility, and bioactivity:
- Thieno[3,2-b]pyridine derivatives (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) exhibit potent antitumor activity, with GI₅₀ values ranging from 3.5 µM (benzothiazole-substituted) to 18.1 µM (indole-substituted) in tumor cell lines .
- Furo[3,2-b]pyridine analogs are less documented, but ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (a positional isomer) has been synthesized via acylation reactions, suggesting similar synthetic versatility .
Key Structural Variations:
Commercial Availability and Modifications
- Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 181283-75-0) is commercially available with 97% purity .
- Derivatives like ethyl esters (CAS 371943-09-8) and 6-methylthieno analogs (CAS 193400-52-1) highlight the scaffold’s versatility .
Biological Activity
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- CAS Number : 181283-75-0
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The amino group can form hydrogen bonds with macromolecules, while the furo[3,2-b]pyridine core can engage with hydrophobic pockets in proteins. These interactions may modulate enzyme and receptor activities, leading to significant biological effects.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties:
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In Vitro Studies :
- The compound was evaluated in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. It demonstrated significant growth inhibition at concentrations around 13 µM (GI50), particularly affecting the MDA-MB-231 cell line while showing minimal toxicity to non-tumorigenic MCF-12A cells .
- Further assays (trypan blue exclusion and bromodeoxyuridine assays) confirmed that treatment with this compound reduced cell viability and proliferation, indicating a potential for therapeutic application in cancer treatment .
- Cell Cycle Analysis :
- In Vivo Studies :
Summary of Research Findings
Q & A
Q. What formulation strategies improve the bioavailability of hydrophobic derivatives?
- Thermo- and pH-sensitive liposomal carriers encapsulate derivatives like methyl 3-(p-tolylethynyl)thieno[3,2-b]pyridine-2-carboxylate, enhancing solubility and enabling targeted release in tumor microenvironments .
Methodological Notes
- Synthesis: Prioritize regioselective functionalization at the 6-position to avoid hepatotoxic moieties (e.g., quinoline).
- Screening: Pair anti-HCC assays with hepatotoxicity tests early in development to eliminate high-risk candidates.
- Formulation: Use liposomal carriers to address poor aqueous solubility and enhance tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
